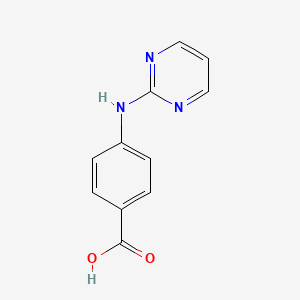

4-(Pyrimidin-2-ylamino)benzoic acid

Overview

Description

4-(Pyrimidin-2-ylamino)benzoic acid is a compound with the molecular formula C11H9N3O2 and a molecular weight of 215.21 g/mol. It is a compound that has been used in the preparation of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine derivatives and (pyridinyl)-N-[(oxadiazolyl)phenyl]pyrimidinamine derivatives .

Synthesis Analysis

The synthesis of 4-(Pyrimidin-2-ylamino)benzoic acid and its derivatives has been reported in several studies . For instance, 2-(4-(pyrimidin-2-yl)amino)benzoyl)hydrazine-1-carboxamide/carbothioamide (Series A) and 2-(3-(pyrimidin-2-yl)amino)benzoyl) hydrazine-1-carboxamide/carbothioamide (Series B) derivatives were synthesized and evaluated as potential anti-tumor agents targeting RXRα .Molecular Structure Analysis

The InChI key for 4-(Pyrimidin-2-ylamino)benzoic acid is ZBDXNIXEOKDJKQ-UHFFFAOYSA-N . The compound has a monoclinic crystal structure .Chemical Reactions Analysis

While specific chemical reactions involving 4-(Pyrimidin-2-ylamino)benzoic acid are not detailed in the search results, it’s worth noting that pyrimidine derivatives have been synthesized to mimic the structure of natural compounds found in living organisms.Scientific Research Applications

Antimalarial Drug Development

“4-(Pyrimidin-2-ylamino)benzoic acid” has been used in the development of novel class of Pf-DHFR inhibitors . These inhibitors are designed to combat the problem of drug resistance in malaria treatment. The compound was used as a substitute in the 4- and 6- positions of a pyrimidine nucleus . The resultant compounds showed significant antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum .

Synthesis of Pyrimidine Derivatives

This compound has been used in the synthesis of pyrimidine derivatives . The reactions were performed under reflux conditions in ethanol to produce 4-((4-arylpyrimidin-2-yl)amino)benzoic acids .

Preparation of Nilotinib

“4-(Pyrimidin-2-ylamino)benzoic acid” can be used in the preparation of Nilotinib (AMN-107) , a tyrosine kinase inhibitor. This inhibitor is used in the treatment of certain types of leukemia.

Biological Evaluation

The compound has been used in the biological evaluation of antiprotozoal, antineoplastic, antifungal, antimicrobial and autoimmune disorders . This is due to its role in inhibiting dihydrofolate reductase (DHFR), an enzyme abundant in almost all eukaryotic and prokaryotic cells .

Chemical Synthesis

“4-(Pyrimidin-2-ylamino)benzoic acid” is used in chemical synthesis . It is a key component in the synthesis of various chemical compounds due to its unique structure and reactivity .

Material Science

In the field of material science , this compound can be used in the development of new materials with unique properties. Its molecular structure can contribute to the formation of complex materials with potential applications in various industries .

Safety and Hazards

Future Directions

The future directions of research on 4-(Pyrimidin-2-ylamino)benzoic acid could involve further exploration of its potential applications in medical and scientific research. For instance, a series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives were synthesized and evaluated for anticancer activity as RXRα antagonists .

Mechanism of Action

Target of Action

The primary target of 4-(Pyrimidin-2-ylamino)benzoic acid is the Retinoid X receptor alpha (RXRα) . RXRα is a nuclear receptor that controls gene expression and plays a crucial role in cellular differentiation and proliferation .

Mode of Action

4-(Pyrimidin-2-ylamino)benzoic acid interacts with RXRα as an antagonist . It binds to the ligand-binding domain (LBD) of RXRα with submicromolar affinity . This binding inhibits the activity of RXRα, leading to changes in gene expression .

Biochemical Pathways

The interaction of 4-(Pyrimidin-2-ylamino)benzoic acid with RXRα affects the Hedgehog signaling pathway . This pathway is crucial for cell differentiation, growth, and survival . The antagonistic action of the compound on RXRα can lead to the inhibition of this pathway, affecting the downstream cellular processes .

Result of Action

The binding of 4-(Pyrimidin-2-ylamino)benzoic acid to RXRα leads to significant molecular and cellular effects. It induces time- and dose-dependent cleavage of poly ADP-ribose polymerase and significantly stimulates caspase-3 activity . These actions lead to RXRα-dependent apoptosis, or programmed cell death . This makes the compound a potential candidate for anticancer therapy .

properties

IUPAC Name |

4-(pyrimidin-2-ylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-10(16)8-2-4-9(5-3-8)14-11-12-6-1-7-13-11/h1-7H,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDXNIXEOKDJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649927 | |

| Record name | 4-[(Pyrimidin-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrimidin-2-ylamino)benzoic acid | |

CAS RN |

920287-46-3 | |

| Record name | 4-[(Pyrimidin-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(pyrimidin-2-yl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.